molecular formula C6H9ClN2 B7985574 Pyridylmethylammonium chloride

Pyridylmethylammonium chloride

Cat. No.: B7985574
M. Wt: 144.60 g/mol
InChI Key: FTQQURYZPUHQND-UHFFFAOYSA-N
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Description

Pyridylmethylammonium chloride is a quaternary ammonium compound that features a pyridine ring attached to a methylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridylmethylammonium chloride can be synthesized through several methods. One common approach involves the reaction of pyridine with methylamine in the presence of hydrochloric acid. The reaction proceeds as follows:

C5H5N+CH3NH2+HClC5H4NCH3NH3Cl\text{C}_5\text{H}_5\text{N} + \text{CH}_3\text{NH}_2 + \text{HCl} \rightarrow \text{C}_5\text{H}_4\text{NCH}_3\text{NH}_3\text{Cl} C5​H5​N+CH3​NH2​+HCl→C5​H4​NCH3​NH3​Cl

This reaction typically occurs under mild conditions, with the reactants being mixed in an aqueous solution at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reactants are combined in a controlled environment, and the reaction is monitored to ensure complete conversion. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: Pyridylmethylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridylmethylamine oxide.

    Reduction: It can be reduced to form pyridylmethylamine.

    Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium bromide or sodium iodide in an aqueous solution.

Major Products:

    Oxidation: Pyridylmethylamine oxide.

    Reduction: Pyridylmethylamine.

    Substitution: Pyridylmethylammonium bromide or iodide.

Scientific Research Applications

Pyridylmethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of cellular processes and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in water treatment processes and as an additive in the production of polymers.

Mechanism of Action

The mechanism of action of pyridylmethylammonium chloride involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it can interact with enzymes and other proteins, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Pyridylmethylammonium chloride can be compared to other quaternary ammonium compounds, such as:

  • Benzylmethylammonium chloride
  • Diallyldimethylammonium chloride
  • Tetramethylammonium chloride

Uniqueness:

  • This compound : Features a pyridine ring, which imparts unique chemical properties and potential applications in various fields.
  • Benzylmethylammonium chloride : Contains a benzyl group, making it more hydrophobic and suitable for different applications.
  • Diallyldimethylammonium chloride : Used primarily in polymer production and water treatment.
  • Tetramethylammonium chloride : Commonly used as a phase transfer catalyst in organic synthesis.

Properties

IUPAC Name

pyridin-2-ylmethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQQURYZPUHQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridylmethylammonium chloride
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Pyridylmethylammonium chloride
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Pyridylmethylammonium chloride
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Reactant of Route 6
Pyridylmethylammonium chloride

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